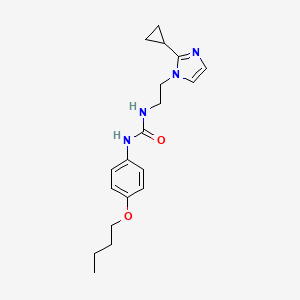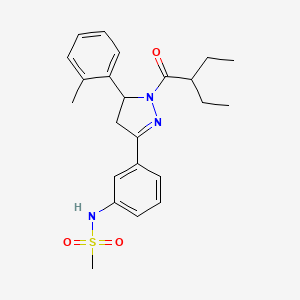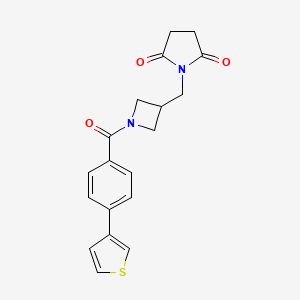
1-(4-丁氧基苯基)-3-(2-(2-环丙基-1H-咪唑-1-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和催化
1-(4-丁氧基苯基)-3-(2-(2-环丙基-1H-咪唑-1-基)乙基)脲可能与用于合成和催化各种化学反应的化合物相关。例如,1-甲基-3-(2-(磺酸氧基)乙基)-1H-咪唑-3-ium 氯化物可作为酸性离子液体催化剂,用于通过一锅多组分缩合合成二氢嘧啶酮,展示了类似化合物在促进化学合成和催化过程中的潜力 (Sajjadifar, Nezhad, & Darvishi, 2013)。
化学合成和生物活性
具有结构相似性的化合物,如1-(4-丁氧基苯基)-3-(2-(2-环丙基-1H-咪唑-1-基)乙基)脲的合成,用于潜在的生物领域应用。例如,合成N-{5-[1-(邻氯苯氧基)乙基]-1,3,4-噻二唑-2-基}-N'-(取代苯基)脲已显示出良好的植物生长调节剂活性,表明这类化合物在农业和植物科学中的作用 (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006)。
分子重排和衍生物形成
1-取代化合物的分子重排导致新的吲哚和咪唑酮衍生物的形成,展示了这些化合物在有机化学和可能是制药科学中的多功能和转化潜力 (Klásek, Lyčka, & Holčapek, 2007)。
激动剂和拮抗剂的开发
类似结构的化合物已被开发为特定受体的激动剂或拮抗剂,例如人类组胺H4受体。这些进展强调了类似于1-(4-丁氧基苯基)-3-(2-(2-环丙基-1H-咪唑-1-基)乙基)脲的化合物在设计针对人体特定受体的药物方面的潜力 (Geyer et al., 2016)。
抗菌性能
具有类似结构的化合物已被合成并显示出抗菌活性,突显了这类化合物在开发新的抗菌剂中的潜力 (Sharma, Sharma, & Rane, 2004)。
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-3-14-25-17-8-6-16(7-9-17)22-19(24)21-11-13-23-12-10-20-18(23)15-4-5-15/h6-10,12,15H,2-5,11,13-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAQTEBCPJWZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)



![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)
